molecular formula C11H15ClO2 B1437798 1-(2-Chloroethoxy)-2-isopropoxybenzene CAS No. 915921-87-8

1-(2-Chloroethoxy)-2-isopropoxybenzene

Cat. No.: B1437798
CAS No.: 915921-87-8
M. Wt: 214.69 g/mol
InChI Key: HDUDGONCMKFTKW-UHFFFAOYSA-N
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Description

1-(2-Chloroethoxy)-2-isopropoxybenzene is an organic compound with the molecular formula C11H15ClO2. It is a derivative of benzene, featuring both chloroethoxy and isopropoxy functional groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethoxy)-2-isopropoxybenzene typically involves the reaction of 2-chloroethanol with 2-isopropoxyphenol. The process can be carried out under basic conditions using a suitable base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 2-isopropoxyphenol attacks the carbon atom bonded to the chlorine in 2-chloroethanol, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethoxy)-2-isopropoxybenzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloroethoxy group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products

    Nucleophilic Substitution: Produces substituted benzene derivatives.

    Oxidation: Yields ketones or aldehydes.

    Reduction: Results in alcohols or alkanes.

Scientific Research Applications

1-(2-Chloroethoxy)-2-isopropoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethoxy)-2-isopropoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethoxy group can participate in nucleophilic substitution reactions, while the isopropoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloroethoxy)ethanol: A related compound with similar reactivity but different applications.

    1-(2-Chloroethoxy)-2-ethoxybenzene: Another derivative with an ethoxy group instead of an isopropoxy group.

    2-Chloroethanol: A simpler compound that serves as a precursor in the synthesis of 1-(2-Chloroethoxy)-2-isopropoxybenzene.

Uniqueness

This compound is unique due to the presence of both chloroethoxy and isopropoxy groups, which confer distinct reactivity and properties

Properties

IUPAC Name

1-(2-chloroethoxy)-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO2/c1-9(2)14-11-6-4-3-5-10(11)13-8-7-12/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUDGONCMKFTKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651131
Record name 1-(2-Chloroethoxy)-2-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-87-8
Record name 1-(2-Chloroethoxy)-2-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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